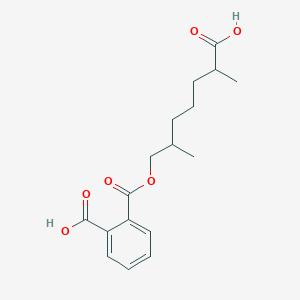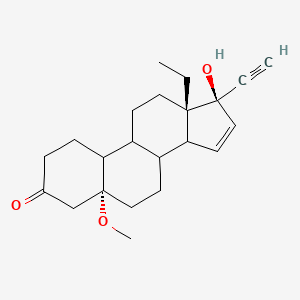
Methotrexate-d7 Hexaglutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Stable isotope labeled (deuterated) internal standard for Methotrexate metabolite. Product of Auspep Pty Ltd.
Scientific Research Applications
Biomarker in Rheumatoid Arthritis
Methotrexate (MTX), including its polyglutamate forms, is widely used in treating rheumatoid arthritis (RA). Studies have focused on its role as a biomarker for treatment response. Red blood cell (RBC) levels of MTX polyglutamate are considered potential indicators of treatment effectiveness in RA (Halilova et al., 2012).
Pharmacotherapy of Juvenile Idiopathic Arthritis
MTX polyglutamates, including Methotrexate-d7 Hexaglutamate, are active metabolites accumulating in cells such as erythrocytes. They play a crucial role in the pharmacotherapy of juvenile idiopathic arthritis, serving as bioindicators for therapy optimization and drug monitoring (Hroch et al., 2009).
Measurement in Clinical Response
An accurate method for measuring MTX polyglutamates, including this compound, has been developed. This measurement helps in assessing clinical responses to MTX treatment in rheumatoid arthritis, although a clear correlation between MTX polyglutamate levels and clinical effects is yet to be established (Goodman, 2010).
Bioanalytical Method Development
MTX and its metabolites, including this compound, present challenges in bioanalytical method development due to their complex structural and metabolic properties. Various chromatographic assays have been developed to quantify these compounds in clinical and preclinical studies (Patel et al., 2017).
Role in Acute Lymphoblastic Leukemia
MTX, along with its polyglutamate forms, is used in treating childhood acute lymphoblastic leukemia (ALL). Intracellular pharmacokinetics of MTX polyglutamates in leukemia cells and their impact on treatment efficacy have been a focus of recent studies (Panetta et al., 2010).
Therapeutic Drug Monitoring
MTX polyglutamates, including this compound, are vital for therapeutic drug monitoring in conditions like psoriasis and rheumatoid arthritis. Their levels in erythrocytes are considered for optimizing disease control and treatment strategies (Hroch et al., 2007).
Pharmacogenomics in Rheumatoid Arthritis
The role of MTX polyglutamates in the field of pharmacogenomics, especially in rheumatoid arthritis treatment, is gaining attention. Genetic variations affecting the uptake and metabolism of MTX, including its polyglutamate forms, are being investigated to predict drug response and potential adverse events (Stamp et al., 2006).
properties
Molecular Formula |
C45H50D7N13O20 |
|---|---|
Molecular Weight |
1107.05 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




